molecular formula C27H23N5O5 B11279121 N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11279121
M. Wt: 497.5 g/mol
InChI Key: MDANKHKRSBCXQO-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via nucleophilic substitution reactions.

    Final Coupling: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may lead to the formation of reduced quinazolinone compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole and quinazolinone moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes that facilitate cancer progression.

Key Findings:

  • Cytotoxicity: Various derivatives have shown cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 1.143 µM to 9.27 µM against specific cell lines such as ovarian adenocarcinoma and pleural mesothelioma.
  • Mechanism: The presence of methoxy groups enhances lipophilicity and bioavailability, facilitating better interaction with cellular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Key Findings:

  • Activity Against Mycobacterium tuberculosis: Certain derivatives demonstrate activity against both wild-type and monoresistant strains of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis.
  • Broad-Spectrum Effects: Similar structures have shown effectiveness against various bacterial strains, suggesting modifications can enhance antimicrobial potency.

Anti-inflammatory and Analgesic Properties

Emerging evidence suggests that derivatives containing the oxadiazole moiety possess anti-inflammatory and analgesic properties.

Key Findings:

  • Inhibition of COX Enzymes: Some compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in inflammation pathways.

Synthesis and Characterization

The synthesis of N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions, including coupling reactions that form the oxadiazole and quinazolinone frameworks.

Synthesis Route Overview:

  • Formation of Oxadiazole: Synthesize the oxadiazole moiety through condensation reactions involving hydrazine derivatives.
  • Quinazolinone Formation: Utilize cyclization reactions to form the quinazolinone core.
  • Final Coupling: Perform a coupling reaction with benzyl and acetamide groups to yield the final product.

The characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Case Study 1: Anticancer Efficacy

A study focusing on a series of oxadiazole derivatives highlighted their efficacy against a panel of human tumor cell lines. The most potent compound exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), underscoring the potential for further development into therapeutic agents targeting specific cancers.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against Mycobacterium tuberculosis. Compounds demonstrated promising activity with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics, suggesting their potential as alternative treatments for resistant strains.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to its combination of a quinazolinone core, an oxadiazole ring, and a methoxyphenyl group

Biological Activity

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that this compound can trigger programmed cell death in cancer cells.
  • Antimicrobial Action : Preliminary studies indicate potential efficacy against various bacterial strains.

Anticancer Activity

A series of studies have evaluated the anticancer properties of related compounds within the same chemical class. For instance:

CompoundCell Line TestedIC50 (µM)Reference
N-benzyl derivativeHEPG21.18 ± 0.14
Oxadiazole analogMCF70.67
Quinazoline derivativeSW11160.80

These findings suggest that derivatives similar to this compound exhibit significant cytotoxic effects across multiple cancer cell lines.

Antimicrobial Activity

In a separate study focusing on antimicrobial properties:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
N-benzyl derivativeStaphylococcus aureus0.5 µg/mL
Oxadiazole derivativeE. coli1 µg/mL

These results indicate promising antimicrobial activity against common pathogenic bacteria.

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to this compound:

  • Study on Quinazoline Derivatives : A study demonstrated that quinazoline derivatives exhibited potent anticancer activity against various cell lines including melanoma and breast cancer cells.
    • Findings : Compounds showed IC50 values ranging from 0.5 to 1.0 µM against MDA-MB-231 and A549 cell lines.
  • Oxadiazole Derivatives Against Bacterial Infections : Research has shown that oxadiazole derivatives possess significant antibacterial properties.
    • Findings : MIC values indicated effectiveness against resistant strains of bacteria such as MRSA.

Properties

Molecular Formula

C27H23N5O5

Molecular Weight

497.5 g/mol

IUPAC Name

N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33)

InChI Key

MDANKHKRSBCXQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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